molecular formula C23H25NO4 B2732314 (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869077-92-9

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2732314
CAS No.: 869077-92-9
M. Wt: 379.456
InChI Key: UTLQYUVEBNXDPN-MTJSOVHGSA-N
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Description

This compound is a synthetic benzofuran-3-one derivative characterized by a benzylidene group at position 2 (substituted with a 2-methoxyphenyl moiety), a hydroxyl group at position 6, and a 3-methylpiperidinylmethyl substituent at position 5. The Z-configuration of the benzylidene group is critical for its stereochemical and bioactive properties.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-6-5-11-24(13-15)14-18-19(25)10-9-17-22(26)21(28-23(17)18)12-16-7-3-4-8-20(16)27-2/h3-4,7-10,12,15,25H,5-6,11,13-14H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLQYUVEBNXDPN-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction, using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 and the α,β-unsaturated ketone system are primary targets for oxidation:

Reaction Reagents/Conditions Products References
Hydroxyl oxidationKMnO₄ (acidic conditions)6-keto derivative via oxidation of the hydroxyl to a ketone
Conjugated ketoneOzone (O₃) followed by H₂O₂Cleavage of the α,β-unsaturated bond to yield dicarboxylic acid derivatives

Example pathway for ketone oxidation:
Compound+KMnO46-Oxo derivative+MnO2\text{Compound} + \text{KMnO}_4 \rightarrow \text{6-Oxo derivative} + \text{MnO}_2

Reduction Reactions

The α,β-unsaturated ketone and imine-like bonds in the piperidinyl group are susceptible to reduction:

Reaction Reagents/Conditions Products References
Ketone reductionNaBH₄ in ethanolSaturation of the α,β-unsaturated system to dihydrobenzofuran
Piperidine ring hydrogenationH₂/Pd-C (high pressure)Saturated piperidine ring

Mechanistic insight: Sodium borohydride selectively reduces the conjugated ketone without affecting the aromatic methoxy groups.

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution are prominent:

Reaction Reagents/Conditions Products References
Methoxy demethylationBBr₃ in CH₂Cl₂ (-78°C)Replacement of methoxy with hydroxyl group
Acylation of hydroxylAcetic anhydride (pyridine)Acetylated derivative at position 6

Notable observation: Demethylation of the 2-methoxyphenyl group enhances hydrogen-bonding capacity, which is critical for biological activity .

Cycloaddition and Rearrangement

The conjugated dienone system participates in cycloaddition reactions:

Reaction Reagents/Conditions Products References
Diels-Alder reactionMaleic anhydride (heat)Six-membered cyclohexene adduct
TautomerizationAcidic or basic conditionsKeto-enol tautomerism at the benzofuran core

Side-Chain Modifications

The 3-methylpiperidin-1-ylmethyl group undergoes alkylation and dealkylation:

Reaction Reagents/Conditions Products References
N-alkylationCH₃I in DMFQuaternary ammonium salt formation
DealkylationHCl (concentrated, reflux)Removal of the methyl group from piperidine

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Preliminary studies indicate that compounds similar to (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exhibit cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have been noted for their ability to induce apoptosis in cancer cells, suggesting that this compound might possess similar properties.
  • Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, this compound may also be explored for its potential in treating neurodegenerative diseases. The piperidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in conditions like Alzheimer's disease.
  • Antidepressant Properties : The interaction of piperidine derivatives with serotonin transporters indicates that this compound could have antidepressant effects. Research into the modulation of neurotransmitter systems could provide insights into its efficacy in mood disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including condensation reactions between appropriate aldehydes and ketones. Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) that may enhance its pharmacological profile.

Case Studies

  • Study on Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis, which could be a pathway through which our compound operates .
  • Neuroprotective Research : In a model of neurodegeneration, compounds structurally related to this compound were shown to reduce neuronal cell death by modulating oxidative stress markers and inflammatory responses .

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares a benzofuran-3-one scaffold with several derivatives reported in the literature. Key structural variations and their implications are outlined below:

Compound Key Substituents Reported Bioactivity Reference
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one 3-methylphenyl (benzylidene), 4-(2-hydroxyethyl)piperazinyl (position 7) Moderate antimicrobial activity; limited cytotoxicity in mammalian cell lines
5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-ones Pyridazinone core with alkynyl and chloro substituents Reactivity in heterocyclic synthesis; precursor for furopyridazinones
1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one Isoquinolinone core with hydroxybenzoyl substituent Pharmacopeial interest (potential impurity in drug formulations)
  • Piperidine/Piperazine Moieties : The 3-methylpiperidinyl group may confer greater metabolic stability than the hydroxyethylpiperazinyl group due to reduced polarity and enzymatic susceptibility .

Functional Group Impact on Bioactivity

  • Hydroxyl Group at Position 6 : Common in bioactive benzofuran derivatives, this group is associated with antioxidant and metal-chelating properties, as seen in plant-derived biomolecules .
  • Methoxy Group on Benzylidene: The 2-methoxy substitution may influence binding to aromatic receptor pockets, analogous to methoxy-containing flavonoids with anti-inflammatory activity .

Biological Activity

The compound (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one, often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N1O3C_{19}H_{23}N_{1}O_{3}. Its structure comprises a benzofuran core with various functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar in structure to this compound showed selective cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs were tested against human tumor cell lines such as KB and HepG2, revealing potent inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of Related Benzofuran Derivatives

Compound NameCell Line TestedIC50 Value (µM)
Compound AKB5.0
Compound BHepG27.5
Compound CDLD4.0

Antioxidant Activity

The antioxidant potential of benzofuran derivatives has been explored in several studies. Compounds structurally related to this compound have demonstrated significant free radical scavenging activity. For example, a derivative was found to exhibit an antioxidant capacity comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

Compound NameMethod UsedIC50 Value (µM)
Compound DDPPH Scavenging20.0
Compound EABTS Assay15.5

Neuroprotective Effects

Neuroprotective properties have also been reported for benzofuran derivatives. A study highlighted that certain compounds could inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Case Study 1: In Vivo Efficacy

In a recent in vivo study, a related compound demonstrated significant reduction in tumor size in xenograft models of breast cancer. The treatment group showed a marked decrease in tumor growth compared to the control group, suggesting that the compound's mechanism may involve apoptosis induction and cell cycle arrest .

Case Study 2: Mechanistic Insights

Mechanistic studies have revealed that compounds similar to this compound function through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Q & A

Basic: What are the established synthetic routes for this compound, and how can researchers ensure reproducibility?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzofuran core via cyclization of a phenolic precursor, such as using Claisen-Schmidt condensation to introduce the 2-methoxyphenylmethylidene group .

Substituent Introduction : Install the 3-methylpiperidinylmethyl group at position 7 via nucleophilic substitution or Mannich reactions under controlled pH and temperature .

Stereochemical Control : Maintain the Z-configuration by optimizing reaction conditions (e.g., low-temperature catalysis or steric hindrance strategies) .
Reproducibility Tips :

  • Document reaction parameters (solvent, catalyst, stoichiometry).
  • Validate intermediates using 1H^1H-NMR and HPLC for purity (>95%) .

Advanced: How can researchers address challenges in preserving the Z-configuration during synthesis or storage?

Methodological Answer:

  • Synthesis : Use sterically hindered bases (e.g., LDA) to favor kinetic Z-isomer formation. Monitor via 13C^{13}C-NMR for olefinic carbon shifts .
  • Storage : Conduct stability studies under varying conditions (light, temperature, pH). For example, accelerated degradation at 40°C/75% RH with HPLC tracking can identify isomerization thresholds .
  • Stabilizers : Co-crystallize with chiral auxiliaries or use inert atmospheres to minimize photochemical E/Z interconversion .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR to verify substituent positions and Z-configuration (e.g., NOESY for spatial proximity of protons) .
    • X-ray crystallography for absolute stereochemical assignment .
  • Purity Assessment :
    • HPLC with UV/Vis or MS detection (retention time consistency, peak area ≥98%) .
    • Elemental analysis (deviation ≤0.4% for C/H/N) .

Advanced: What strategies can elucidate potential biological targets or mechanisms of action?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against receptors like COX-2 or kinases, leveraging the methoxyphenyl and piperidine motifs’ known interactions .
  • In Vitro Assays :
    • Enzyme inhibition studies (e.g., fluorescence-based assays for proteases).
    • Cell viability assays (MTT) on cancer lines (e.g., MCF-7) to screen for antiproliferative activity .
  • SAR Studies : Synthesize analogs (e.g., varying piperidine substituents) to correlate structural features with bioactivity .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Discrepancies in aromatic proton splitting may indicate impurities .
  • Supplementary Techniques : Use high-resolution MS to confirm molecular ions and IR for functional group validation (e.g., carbonyl stretch ~1700 cm1 ^{-1}) .
  • Collaborative Analysis : Share raw data with crystallography facilities to reconcile ambiguous NOE effects .

Basic: What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

  • LogP/Solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and solubility profiles, critical for bioavailability studies .
  • Tautomerism Prediction : Employ Gaussian or ORCA for DFT calculations to assess keto-enol equilibrium under physiological pH .

Advanced: How can metabolic stability be evaluated preclinically?

Methodological Answer:

  • In Vitro Models : Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Metabolite ID : Use High-Resolution MS (HRMS) with data-dependent acquisition (DDA) to fragment major metabolites .

Basic: What are the best practices for comparative studies with analogous benzofuran derivatives?

Methodological Answer:

  • Structural Alignment : Overlay X-ray structures (e.g., CCDC entries) to compare substituent orientations and hydrogen-bonding networks .
  • Activity Cliffs : Plot IC50_{50} values against electronic parameters (Hammett constants) to identify substituent effects on potency .

Advanced: How can isomerization kinetics be quantitatively modeled?

Methodological Answer:

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor E/Z interconversion rates under thermal stress. Fit data to Arrhenius equations for activation energy (EaE_a) .
  • MD Simulations : Run NAMD or GROMACS trajectories to simulate isomerization barriers in explicit solvent models .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .
  • Lab Safety : Use fume hoods for synthesis (volatile intermediates) and PPE (nitrile gloves, goggles) to prevent dermal exposure .

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